molecular formula C21H24N4O2S B2607770 N-(thiophen-2-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1706307-64-3

N-(thiophen-2-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Cat. No. B2607770
CAS RN: 1706307-64-3
M. Wt: 396.51
InChI Key: JNZBQKGFEKVJKN-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality N-(thiophen-2-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(thiophen-2-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibition

Urease is an enzyme responsible for various health issues, including catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, and kidney stone formation. In recent years, researchers have focused on developing efficient urease inhibitors. The compound , with its thiourea skeleton, has shown promise in this area. Specifically, a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids (designated as 4a–j) were synthesized and evaluated for their anti-urease activity. These compounds exhibited potent inhibitory effects against jack bean urease (JBU), with IC50 values ranging from 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM . Notably, their activity surpassed that of the standard thiourea (IC50 = 4.7455 ± 0.0545 μM).

Anti-Inflammatory and Analgesic Properties

Indole derivatives have been explored for their biological potential. One such compound, (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine (30), demonstrated anti-inflammatory and analgesic effects. The presence of the indole moiety contributes to these properties .

Novel Hydrazine Derivatives

The compound (E)-1-(4-methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazine) is another interesting derivative. Its synthesis involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine. The resulting product is 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine .

properties

IUPAC Name

3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-15-6-2-3-9-18(15)20-23-19(27-24-20)12-16-7-4-10-25(14-16)21(26)22-13-17-8-5-11-28-17/h2-3,5-6,8-9,11,16H,4,7,10,12-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZBQKGFEKVJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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